tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 216574-84-4
VCID: VC2727346
InChI: InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-8-12(16)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C12
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate

CAS No.: 216574-84-4

Cat. No.: VC2727346

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate - 216574-84-4

Specification

CAS No. 216574-84-4
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name tert-butyl N-(3-oxo-1,2-dihydroinden-1-yl)carbamate
Standard InChI InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-8-12(16)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3,(H,15,17)
Standard InChI Key CQKDQPYPULKMBT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C12
Canonical SMILES CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C12

Introduction

Chemical Identity and Structural Properties

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate is characterized by its unique molecular structure featuring an indene core with specific functional groups. The compound contains a bicyclic system with a benzene ring fused to a five-membered ring. Its most distinguishing features include a ketone (oxo) group at the 3-position and a tert-butyloxycarbonylamino (Boc) group at the 1-position of the indene ring system.

Physical and Chemical Properties

The compound exhibits several key physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in the following table:

PropertyDescription
IUPAC Nametert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate
Molecular FormulaC₁₄H₁₇NO₃
Molecular Weight247.29 g/mol
Physical StateCrystalline solid (typically white to off-white)
SolubilitySoluble in organic solvents (dichloromethane, chloroform, THF); poorly soluble in water
Melting PointEstimated 120-160°C (based on similar compounds)
StabilityStable under standard conditions; sensitive to strong acids
Key Functional GroupsKetone (C=O), carbamate (N-C(=O)-O), tert-butyl group

Structural Characteristics

The compound's structure contains several important features that influence its chemical behavior:

  • The Boc (tert-butyloxycarbonyl) protecting group at the 1-position provides temporary protection for the amino functionality

  • The ketone at the 3-position serves as a reactive site for nucleophilic addition reactions

  • The chiral center at the 1-position creates potential for stereochemical considerations in synthesis and biological activity

  • The rigid bicyclic framework constrains the molecule's conformation, potentially influencing its binding to biological targets

Synthesis Methods and Preparation

Common Synthetic Routes

The synthesis of tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate can be accomplished through several synthetic strategies. Two primary approaches are detailed below:

From 1-amino-3-oxo-2,3-dihydro-1H-indene

This approach involves the protection of the amino group at the 1-position using di-tert-butyl dicarbonate (Boc₂O):

  • 1-amino-3-oxo-2,3-dihydro-1H-indene is dissolved in an aprotic solvent (typically dichloromethane or tetrahydrofuran)

  • Addition of Boc₂O in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP)

  • The reaction mixture is stirred at room temperature for several hours

  • After completion, the product is isolated through standard workup procedures and purification techniques

Functionalization of 3-oxo-2,3-dihydro-1H-indene

This alternative approach begins with the indanone core and introduces functionality at the 1-position:

  • 3-oxo-2,3-dihydro-1H-indene undergoes α-amination at the 1-position using appropriate reagents

  • The resulting amino compound is then protected with Boc₂O under basic conditions

  • Purification via column chromatography yields the desired product

Optimization Considerations

Several factors influence the yield and purity of the synthetic processes:

ParameterOptimization Consideration
Solvent SelectionAprotic solvents (DCM, THF) typically provide better results
TemperatureRoom temperature is often sufficient; cooling may be necessary during Boc₂O addition
Reaction Time4-12 hours depending on conditions; extended times may lead to side reactions
Base SelectionTriethylamine is commonly used; DMAP can act as an effective catalyst
PurificationColumn chromatography using ethyl acetate/hexane gradient provides good separation

Chemical Reactivity Profile

Functional Group Reactivity

The compound exhibits reactivity patterns characteristic of its functional groups:

Carbamate (Boc) Group Reactions

The Boc protecting group is susceptible to specific chemical transformations:

  • Acid-catalyzed deprotection: Treatment with trifluoroacetic acid (TFA) or HCl cleaves the Boc group to reveal the free amine

  • Stability in basic media: The carbamate functionality is generally stable under basic conditions

  • Nucleophilic substitution: Under certain conditions, nucleophiles can attack the carbonyl carbon of the carbamate

Ketone Group Reactions

The ketone at the 3-position participates in typical carbonyl reactions:

  • Nucleophilic addition: Reaction with hydride reagents, Grignard reagents, or amines

  • Reduction: Conversion to secondary alcohol using sodium borohydride or lithium aluminum hydride

  • Condensation reactions: Formation of imines, oximes, or hydrazones with appropriate reagents

  • Enolization: Formation of enolates under basic conditions, allowing for α-functionalization

Reaction Conditions Table

The following table summarizes key reaction conditions for common transformations:

Reaction TypeReagentsConditionsExpected Products
Boc DeprotectionTFA or HClDCM, 0°C to rt, 1-3h1-amino-3-oxo-2,3-dihydro-1H-indene (as salt)
Ketone ReductionNaBH₄MeOH, 0°C, 1-2htert-butyl N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Imine FormationPrimary aminesMeOH, molecular sieves, rttert-butyl N-(3-(alkylamino)methylene-2,3-dihydro-1H-inden-1-yl)carbamate
α-FunctionalizationLDA, RXTHF, -78°C to rttert-butyl N-(2-substituted-3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectral features of tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate include:

  • A singlet at approximately δ 1.4-1.5 ppm (9H) for the tert-butyl group protons

  • A doublet at approximately δ 5.0-5.2 ppm (1H) for the proton at the 1-position

  • A broad singlet at approximately δ 5.2-5.5 ppm (1H) for the NH proton

  • Two doublets of doublets at approximately δ 2.6-3.0 ppm (2H) for the methylene protons at the 2-position

  • Aromatic protons appearing as a complex pattern between δ 7.2-7.8 ppm (4H)

Infrared (IR) Spectroscopy

Key infrared absorption bands likely include:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretching3300-3400Medium
C-H stretching (aromatic)3000-3100Weak
C-H stretching (aliphatic)2900-3000Medium
C=O stretching (ketone)1710-1730Strong
C=O stretching (carbamate)1680-1700Strong
C=C stretching (aromatic)1600, 1580, 1450Medium
C-O stretching1150-1250Strong

Mass Spectrometry

In mass spectrometry, characteristic fragmentation patterns would likely include:

  • Molecular ion peak at m/z 247

  • Fragment at m/z 191 (loss of tert-butyl group)

  • Fragment at m/z 147 (loss of Boc group)

  • Base peak likely corresponding to the indanone fragment

Comparison with Structurally Related Compounds

Structural Analogs

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate shares structural similarities with several related compounds, but each possesses distinct characteristics:

Comparison with tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamate

These compounds differ in the position of functional groups:

  • The oxo group is at the 3-position in our target compound versus the 1-position in the analog

  • The carbamate is at the 1-position in our target compound versus the 5-position in the analog

  • These positional differences result in significantly different three-dimensional structures and likely different biological activities

Comparison with tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

This comparison reveals more substantial structural differences:

  • The core scaffold differs (indene versus indole)

  • The oxo group position varies (3-position in our target compound versus 2-position in the indole derivative)

  • The indole contains a nitrogen atom in the ring system, altering electronic properties

  • The carbamate is positioned differently (1-position versus 6-position)

Activity Relationship Analysis

Structure-activity relationships can be hypothesized based on structural features:

CompoundCore StructureFunctional GroupsPredicted Activity Differences
tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamateIndeneOxo at C-3, Carbamate at C-1Potential for specific enzyme binding due to spatial arrangement
tert-butyl N-(1-oxo-2,3-dihydro-1H-inden-5-yl)carbamateIndeneOxo at C-1, Carbamate at C-5Different binding orientation; altered electronic distribution
tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamateIndoleOxo at C-2, Carbamate at C-6Additional H-bond donor (NH); different electron distribution

Analytical Methodology

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents an effective method for analysis of tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate:

  • Column: C18 reversed-phase, typically 150 × 4.6 mm, 5 μm particle size

  • Mobile phase: Gradient of acetonitrile and water (typically 30-80% acetonitrile)

  • Detection: UV detection at 254 nm (primary) and 220 nm (secondary)

  • Flow rate: 1.0 mL/min

  • Expected retention time: 8-12 minutes under standard conditions

Quality Control Parameters

For synthetic and analytical purposes, the following quality control parameters are typically assessed:

ParameterSpecificationMethod
AppearanceWhite to off-white solidVisual inspection
IdentityMatches reference standardIR, NMR, MS
Purity≥98%HPLC
Melting PointWithin ±2°C of established valueCapillary method
Water Content≤0.5%Karl Fischer titration
Residual SolventsWithin ICH limitsGC-HS

Future Research Directions

Synthetic Methodology Development

Potential areas for future investigation include:

  • Asymmetric synthesis to access enantiomerically pure forms

  • Green chemistry approaches to improve sustainability

  • Flow chemistry methods for continuous manufacturing

  • Catalyst development for more efficient transformations

Biological Evaluation

Comprehensive biological screening could include:

  • Enzyme inhibition assays against various enzyme classes

  • Cell-based assays to identify potential therapeutic applications

  • Structure-activity relationship studies using derivatives

  • Mechanistic studies to elucidate mode of action

Material Science Applications

Exploration of material applications could focus on:

  • Polymer chemistry applications utilizing the reactive functional groups

  • Development of specialty materials with unique properties

  • Photochemical properties and potential applications in optical materials

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